2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride
Overview
Description
2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride is a chemical compound with the molecular formula C₁₃H₂₈Cl₂N₂. It is known for its applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its piperidine structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Alkylation: The next step is the alkylation of the piperidine ring to introduce the 2-methyl and 2-(2-piperidinyl)ethyl groups. This can be done using alkyl halides under basic conditions.
Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to secondary amines.
Scientific Research Applications
2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Industrial Applications: It serves as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to receptor sites, altering their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
2-Methylpiperidine: Lacks the additional piperidinyl group but shares the methyl substitution.
1-(2-Piperidinyl)ethylpiperidine: Similar structure but without the methyl group.
Uniqueness
2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. This makes it a valuable compound in the development of new therapeutic agents.
Properties
IUPAC Name |
2-methyl-1-(2-piperidin-2-ylethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-12-6-3-5-10-15(12)11-8-13-7-2-4-9-14-13;;/h12-14H,2-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJIAUXENICLNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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